Ketohexokinase inhibitor 1

Vue d'ensemble

Description

PF-06835919 est un inhibiteur de la cétohexokinase de première génération développé par Pfizer. Il est principalement étudié pour son potentiel à traiter les troubles métaboliques, notamment la stéatohépatite non alcoolique (NASH) et d’autres affections connexes. La cétohexokinase est une enzyme qui joue un rôle crucial dans le métabolisme du fructose, et son inhibition par PF-06835919 a montré des résultats prometteurs dans des études précliniques et cliniques .

Méthodes De Préparation

La synthèse de PF-06835919 implique plusieurs étapes, notamment la préparation d’intermédiaires clés et les réactions de couplage finales. La voie de synthèse implique généralement l’utilisation de chromatographie liquide haute performance (CLHP) et de spectrométrie de masse (SM) pour garantir la pureté et l’identité du composé . Les méthodes de production industrielle de PF-06835919 sont conçues pour être évolutives et efficaces, garantissant que le composé peut être produit en grande quantité pour un usage clinique et commercial .

Analyse Des Réactions Chimiques

PF-06835919 subit diverses réactions chimiques, notamment des voies oxydatives et une acylglucuronidation. Le composé est métabolisé par les enzymes du cytochrome P450 (CYP3A, CYP2C8, CYP2C9) et l’UDP-glucuronosyltransférase (UGT2B7) . Les réactifs courants utilisés dans ces réactions comprennent des solvants organiques et des inhibiteurs spécifiques pour étudier les voies métaboliques. Les principaux produits formés à partir de ces réactions sont des métabolites qui sont ensuite analysés pour comprendre la pharmacocinétique et la pharmacodynamique de PF-06835919 .

Applications de la recherche scientifique

PF-06835919 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, il est utilisé pour étudier l’inhibition enzymatique et les voies métaboliques. En biologie, il aide à comprendre le rôle de la cétohexokinase dans le métabolisme du fructose. En médecine, PF-06835919 est étudié pour son potentiel à traiter les troubles métaboliques tels que la NASH, l’obésité et le diabète de type 2 . Dans l’industrie, il sert de composé modèle pour le développement de nouveaux agents thérapeutiques ciblant les voies métaboliques .

Applications De Recherche Scientifique

PF-06835919 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study enzyme inhibition and metabolic pathways. In biology, it helps in understanding the role of ketohexokinase in fructose metabolism. In medicine, PF-06835919 is being investigated for its potential to treat metabolic disorders such as NASH, obesity, and type 2 diabetes . In the industry, it serves as a model compound for developing new therapeutic agents targeting metabolic pathways .

Mécanisme D'action

PF-06835919 exerce ses effets en inhibant l’enzyme cétohexokinase, qui est responsable de la phosphorylation du fructose en fructose-1-phosphate. Cette inhibition réduit la conversion du fructose, diminuant ainsi la charge métabolique associée à une forte consommation de fructose. Les cibles moléculaires impliquées comprennent les isoformes de la cétohexokinase (KHK-A et KHK-C), et les voies affectées sont celles liées au métabolisme du fructose et à ses effets en aval .

Comparaison Avec Des Composés Similaires

PF-06835919 est unique par sa forte sélectivité et sa puissance en tant qu’inhibiteur de la cétohexokinase. Des composés similaires comprennent d’autres inhibiteurs de la cétohexokinase qui sont en cours de développement pour des objectifs thérapeutiques similaires. PF-06835919 se distingue par son profil pharmacocinétique favorable et les données précliniques et cliniques étendues étayant son efficacité et sa sécurité . D’autres composés similaires peuvent inclure ceux qui ciblent différentes enzymes de la voie du métabolisme du fructose, mais PF-06835919 reste un candidat de premier plan dans cette classe d’inhibiteurs .

Activité Biologique

Ketohexokinase (KHK) plays a crucial role in fructose metabolism by catalyzing the conversion of fructose to fructose-1-phosphate. The inhibition of KHK has emerged as a potential therapeutic strategy for various metabolic disorders, including obesity, insulin resistance, and fatty liver disease. This article focuses on the biological activity of "Ketohexokinase inhibitor 1," exploring its mechanisms, effects on cellular metabolism, and implications for treatment.

KHK inhibitors, including this compound, primarily function by blocking the enzymatic activity of KHK, thereby disrupting the normal metabolic pathway of fructose. KHK exists in two isoforms: KHK-A and KHK-C. While KHK-A is associated with promoting cell invasion and metastasis in certain cancers, KHK-C is less active in fructose utilization. The inhibition of these isoforms can lead to different metabolic outcomes:

- KHK-A Inhibition : Reduces cell invasion associated with fructose metabolism in cancer cells, as observed in studies involving MDA-MB-231 breast cancer cells .

- KHK-C Inhibition : May have less impact on cell behavior but still contributes to overall fructose metabolism regulation.

Research Findings

Recent studies have highlighted the biological activities and potential therapeutic applications of this compound:

- In Vivo Studies : Research involving rat models demonstrated that KHK inhibition led to significant reductions in hepatic steatosis and improved insulin sensitivity. Specifically, the use of PF-06835919, a known KHK inhibitor, showed that systemic inhibition could prevent metabolic dysfunction associated with high-fructose diets .

- Cellular Mechanisms : In vitro experiments indicated that inhibition of KHK alters lipid metabolism pathways. For instance, KHK knockdown decreased de novo lipogenesis while promoting fatty acid oxidation. Conversely, KHK inhibitor treatment resulted in glycogen accumulation due to the partial retention of fructolysis .

Case Study 1: Fructose-Induced Metabolic Dysfunction

A study involving Sprague Dawley rats fed a high-fructose diet demonstrated that administration of this compound effectively reversed hyperinsulinemia and hyperlipidemia. The results indicated that even moderate fructose intake could lead to significant metabolic disturbances, which were mitigated through KHK inhibition .

Case Study 2: Cancer Cell Behavior

In vitro studies on breast cancer cell lines showed that the application of this compound reduced cell invasion triggered by fructose. This effect was linked to alterations in cytoskeletal dynamics and EMT (epithelial-mesenchymal transition) markers .

Data Table: Summary of Biological Activities

Propriétés

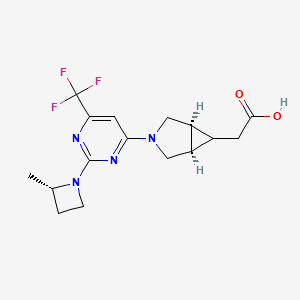

IUPAC Name |

2-[(1S,5R)-3-[2-[(2S)-2-methylazetidin-1-yl]-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N4O2/c1-8-2-3-23(8)15-20-12(16(17,18)19)5-13(21-15)22-6-10-9(4-14(24)25)11(10)7-22/h5,8-11H,2-4,6-7H2,1H3,(H,24,25)/t8-,9?,10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUYWDNWFXSMJJ-OFLUOSHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN1C2=NC(=CC(=N2)N3CC4C(C3)C4CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN1C2=NC(=CC(=N2)N3C[C@@H]4[C@H](C3)C4CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2102501-84-6 | |

| Record name | PF-06835919 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC2P9H3A8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.